molecular formula C10H12N4O4 B13395276 Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Cat. No.: B13395276
M. Wt: 252.23 g/mol
InChI Key: VGONTNSXDCQUGY-UHFFFAOYSA-N
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Description

2’-Deoxyinosine is a nucleoside composed of hypoxanthine attached to 2’-deoxyribose via a β-N9-glycosidic bond. It is a DNA damage product resulting from the deamination of 2’-deoxyadenosine. This compound is significant in various biochemical processes and has been studied for its role in DNA damage and repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxyinosine can be synthesized through the deamination of 2’-deoxyadenosine using adenosine deaminase. This enzymatic reaction is typically carried out under mild conditions, making it a convenient method for laboratory synthesis .

Industrial Production Methods

Industrial production of 2’-deoxyinosine often involves the use of recombinant Escherichia coli strains that overexpress specific enzymes. These strains can convert inexpensive starting materials like thymidine and adenine into 2’-deoxyinosine without the need for complex reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyrolytic graphite and glassy carbon electrodes are commonly used for the oxidation of 2’-deoxyinosine.

    Substitution: Nucleophilic substitution reactions often require mild conditions and specific nucleophiles to achieve the desired products.

Major Products Formed

Mechanism of Action

2’-Deoxyinosine exerts its effects primarily through its incorporation into DNA. It can arise from the deamination of adenosine and subsequently participate in various biochemical pathways. The enzyme adenosine deaminase plays a crucial role in this process by converting adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine . This conversion is essential for maintaining the balance of nucleosides in the cell and preventing the accumulation of toxic intermediates.

Comparison with Similar Compounds

Similar Compounds

    Inosine: Structurally similar to 2’-deoxyinosine but contains a hydroxyl group at the 2’ position.

    2’-Deoxyadenosine: The precursor to 2’-deoxyinosine, differing by the presence of an amino group instead of a keto group.

    8-Hydroxy-2’-deoxyinosine: An oxidation product of 2’-deoxyinosine.

Uniqueness

2’-Deoxyinosine is unique due to its role as a DNA damage product and its ability to participate in various biochemical reactions. Its formation from 2’-deoxyadenosine through deamination highlights its importance in maintaining DNA integrity and stability .

Properties

IUPAC Name

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONTNSXDCQUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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